5-MethylSalicylamide

概要

説明

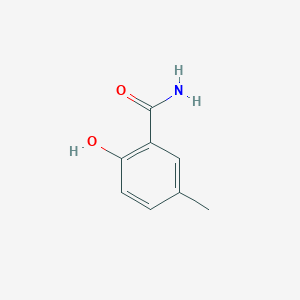

5-MethylSalicylamide, also known as 2-Hydroxy-5-methylbenzamide, is an organic compound with the molecular formula C8H9NO2. It is a derivative of salicylamide, where a methyl group is substituted at the fifth position of the benzene ring. This compound is known for its analgesic and antipyretic properties, similar to those of salicylamide .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-MethylSalicylamide typically involves the amidation of 5-Methylsalicylic acid. The process can be summarized as follows:

Starting Material: 5-Methylsalicylic acid.

Reagents: Ammonia or an amine (such as methylamine).

Solvent: Common solvents include tetrahydrofuran or dichloromethane.

Catalyst: Thionyl chloride can be used to activate the carboxylic acid group for the amidation reaction.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

化学反応の分析

Types of Reactions: 5-MethylSalicylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

5-MethylSalicylamide has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as an analgesic and antipyretic agent.

Industry: It is used in the formulation of various pharmaceutical products

作用機序

The mechanism of action of 5-MethylSalicylamide involves its interaction with specific molecular targets:

類似化合物との比較

Salicylamide: Similar in structure but lacks the methyl group at the fifth position.

Mesalamine: Another derivative of salicylic acid with anti-inflammatory properties.

Salsalate: A dimer of salicylic acid used as an anti-inflammatory agent.

Uniqueness: 5-MethylSalicylamide is unique due to the presence of the methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can enhance its efficacy and reduce potential side effects compared to its analogs .

生物活性

5-MethylSalicylamide, a derivative of salicylamide, has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an amide derivative of salicylic acid, characterized by the presence of a methyl group at the 5-position of the aromatic ring. Its molecular formula is C₈H₉NO₂, with a molecular weight of approximately 151.16 g/mol. The compound exhibits properties that are typical of salicylamides, including analgesic and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Case Study: Antibacterial Efficacy

A study explored the antibacterial activity of salicylamide derivatives, including this compound, against multidrug-resistant strains of Neisseria gonorrhoeae. The Minimum Inhibitory Concentration (MIC) values were determined using agar dilution methods. The results indicated that this compound demonstrated significant antibacterial activity comparable to that of standard antibiotics like azithromycin.

| Compound | MIC (µg/ml) | Bactericidal Activity |

|---|---|---|

| Salicylamide | 16 | Yes |

| This compound | 32 | Yes |

| Azithromycin | 8 | Yes |

The time-kill assay revealed that this compound reduced the bacterial count significantly over a 24-hour period, indicating its bactericidal properties .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects . A study investigated its impact on interleukin-8 (IL-8) expression in human endocervical cells infected with N. gonorrhoeae. Treatment with the compound resulted in a significant reduction in IL-8 levels, suggesting its potential as an anti-inflammatory agent.

- IL-8 Reduction :

- Control (without treatment): High IL-8 levels

- Treated with this compound: Reduction by approximately 37.7%

This reduction is crucial as IL-8 is a pro-inflammatory cytokine involved in the inflammatory response during infections .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may involve:

- Inhibition of bacterial growth : Similar to other salicylamides, it may inhibit key bacterial enzymes or disrupt cell wall synthesis.

- Modulation of inflammatory pathways : By reducing cytokine production, it may downregulate inflammatory responses.

Research Findings and Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound.

Potential Applications

- Infection Control : Given its efficacy against resistant strains, it could be repurposed for treating infections.

- Anti-inflammatory Therapy : Its ability to modulate inflammatory responses suggests potential applications in chronic inflammatory conditions.

Further Studies Needed

Future research should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts at the molecular level.

- Clinical trials to assess its safety and efficacy in human subjects.

特性

IUPAC Name |

2-hydroxy-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAXKCRTFJQYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443636 | |

| Record name | 5-MethylSalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39506-61-1 | |

| Record name | 5-MethylSalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。